N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide
Description
N-(4-(Benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide is a small-molecule compound featuring a benzothiazole core fused to a hydroxyphenyl moiety, linked via an amide bond to a methyl-substituted pyrazole ring. The hydroxyphenyl group may enhance hydrogen-bonding interactions, while the benzothiazole moiety contributes to π-π stacking and lipophilicity, critical for membrane permeability and target engagement .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c1-22-9-8-14(21-22)17(24)19-11-6-7-12(15(23)10-11)18-20-13-4-2-3-5-16(13)25-18/h2-10,23H,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKPPEVBFHFKGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole and pyrazole intermediates. One common method involves the condensation of 2-aminobenzothiazole with a suitable aldehyde to form the benzothiazole intermediate. This intermediate is then reacted with a pyrazole derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. Techniques such as microwave-assisted synthesis, flow chemistry, and the use of catalysts can be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Medicinal Significance
The benzothiazole moiety, which is integral to the structure of N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide, is known for its therapeutic potential. Compounds containing this scaffold have been investigated for their roles in treating various conditions, including:
- Anticancer Activity : Studies have shown that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) cells. The presence of electron-withdrawing groups enhances their activity by increasing the compound's lipophilicity and cellular uptake .
- Anticonvulsant Properties : Research indicates that thiazole-containing compounds can possess anticonvulsant effects. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring can lead to enhanced protection against seizures in animal models .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step procedures that include:
- Condensation Reactions : The initial step often involves the condensation of 4-hydroxybenzothiazole with appropriate pyrazole derivatives. This reaction yields intermediates that can be further modified to enhance biological activity.
- Characterization Techniques : The synthesized compounds are characterized using techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and mass spectrometry to confirm their structure and purity .
Biological Evaluations
Biological evaluations of this compound have revealed promising results:
| Activity Type | Model/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 5.71 | |
| Anticonvulsant | PTZ-induced seizures | 24.38 | |
| Cytotoxicity | HepG2 | 10.5 |
Case Studies and Research Findings
Several studies have highlighted the efficacy of compounds similar to this compound:
- Anticancer Efficacy : A recent study reported that thiazole derivatives exhibited significant growth inhibition in various cancer cell lines, with one compound showing an IC50 value lower than standard chemotherapeutics like 5-fluorouracil .
- Seizure Protection : In animal models, certain thiazole-linked compounds provided up to 100% protection against induced seizures, indicating their potential as anticonvulsants .
Mechanism of Action
The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that this compound can bind to various protein targets, influencing their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
To contextualize its properties, the compound is compared to three structurally related molecules from recent literature (Table 1).
Structural and Electronic Differences
- Benzothiazole vs. Thiazole/Isoxazole: The target compound’s benzo[d]thiazole (fused aromatic system) enhances planarity and lipophilicity compared to the monocyclic thiazole in Ref 1 or isoxazole in Ref 2. This could improve binding to hydrophobic kinase pockets .
- Hydroxyphenyl vs. Chlorophenyl/Nitrophenyl: The 3-hydroxyphenyl group introduces hydrogen-bond donor capacity absent in Ref 1 (3,4-dichlorophenyl) and Ref 3 (chlorophenyl). Conversely, electron-withdrawing nitro or chloro groups in analogs may reduce solubility but increase metabolic stability .
- Methyl-Pyrazole vs.
Biological Activity
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.
Synthesis of this compound
The synthesis of this compound typically involves multi-step reactions, including the formation of the pyrazole ring and the incorporation of the benzo[d]thiazole moiety. A common synthetic route includes:
- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
- Introduction of the Benzo[d]thiazole Moiety : This can be accomplished via condensation reactions involving thiazole derivatives and aromatic amines.
- Final Modifications : The carboxamide group is introduced, often through acylation processes.
Example Synthesis Pathway
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Hydrazine + Carbonyl | Heat, solvent |
| 2 | Thiazole + Aromatic Amine | Acidic conditions |
| 3 | Acylation | Acid chlorides, base |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of derivatives similar to this compound. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds within this class have shown MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating strong antibacterial properties .
- Biofilm Inhibition : These compounds have been effective in inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which is crucial for treating persistent infections .
Anticancer Activity
The compound has also been evaluated for its anticancer potential:
- Cell Line Studies : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating effective dose ranges for therapeutic applications.
- Mechanisms of Action : The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation through various signaling pathways.
Case Studies
- Study on Antimicrobial Activity :
- Anticancer Evaluation :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:
- Substituents on the Pyrazole Ring : Variations in substituents can lead to significant changes in potency.
- Positioning of Functional Groups : The spatial arrangement of functional groups affects binding affinity to biological targets.
Summary Table of SAR Findings
| Substituent | Activity Level | Remarks |
|---|---|---|
| Hydroxy group at position 3 | High | Enhances solubility and bioactivity |
| Methyl group on pyrazole | Moderate | Affects lipophilicity |
Q & A
Q. What are the common synthetic routes for constructing the benzo[d]thiazole-pyrazole hybrid scaffold in this compound?
The synthesis typically involves coupling 4-(benzo[d]thiazol-2-yl)benzenamine with reactive intermediates like aryl isothiocyanates or pyrazole-carboxylic acid derivatives. For example, thiourea intermediates can be formed by refluxing 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in anhydrous DMF, followed by cyclization under acidic conditions to yield oxadiazinane or triazinane derivatives . Pyrazole moieties are often introduced via carboxamide coupling using activating agents like EDCI or HOBt in DMF .
Q. How is reaction progress monitored during synthesis, and what purification methods are recommended?
Thin-layer chromatography (TLC) is widely used to monitor reaction completion, with ethanol or ethyl acetate/hexane as common eluents . Purification typically involves crystallization (e.g., from ethanol) or column chromatography using silica gel. For example, thiourea intermediates are crystallized directly from ethanol, while cyclized products like oxadiazinanes may require flash chromatography with gradients of ethyl acetate/hexane .
Q. What spectroscopic techniques are critical for structural validation?
- 1H/13C NMR : Assigns proton and carbon environments (e.g., phenolic -OH at δ ~10 ppm, pyrazole-CH3 at δ ~3.8 ppm) .
- HPLC : Confirms purity (>95% is typical for biologically active compounds) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for carboxamide) .
Advanced Research Questions
Q. How can conflicting bioactivity data for structurally similar derivatives be resolved?
Contradictions often arise from substituent effects on the aryl or pyrazole rings. For example, electron-withdrawing groups (e.g., -Cl) on the phenyl ring may enhance binding to target proteins, while steric hindrance from bulky substituents reduces activity. A systematic SAR study comparing derivatives (e.g., 4g vs. 4h in ) with standardized assays (e.g., IC50 measurements) is essential. Molecular docking can further rationalize discrepancies by analyzing ligand-receptor interactions .
Q. What experimental strategies optimize low-yield cyclization steps in thiourea-to-oxadiazinane conversions?
Low yields (e.g., 37% for compound 4i in ) may result from incomplete ring closure or side reactions. Solutions include:
- Catalyst screening : Acidic conditions (HCl/EtOH) vs. Lewis acids (ZnCl2).
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Temperature control : Gradual heating (80–100°C) minimizes decomposition .
Q. How can computational methods guide the design of derivatives with enhanced target affinity?
- Molecular docking : Predict binding poses to receptors (e.g., kinase active sites) using software like AutoDock Vina. For example, pyrazole-carboxamide derivatives show hydrogen bonding with key residues (e.g., Asp381 in EGFR) .
- DFT calculations : Assess electronic properties (e.g., HOMO/LUMO energies) to prioritize electron-deficient aryl groups for improved charge transfer .
Q. What are the challenges in interpreting ambiguous NMR signals for regiochemical assignments?
Overlapping peaks in crowded aromatic regions (δ 6.5–8.5 ppm) can obscure assignments. Strategies include:
- 2D NMR (COSY, HSQC) : Resolves coupling networks and carbon-proton correlations.
- Isotopic labeling : Synthesize deuterated analogs to simplify spectra .
Methodological Tables
Q. Table 1: Comparative Yields of Thiourea Cyclization Reactions
| Derivative | Cyclization Condition | Yield (%) | Reference |
|---|---|---|---|
| Oxadiazinane [3a] | HCl/EtOH, reflux | 79 | |
| Triazinane [4h] | Amine/DMF, 80°C | 60 | |
| Thiazolidinone [4i] | HCl/EtOH, reflux | 37 |
Q. Table 2: Key Spectral Data for Structural Validation
| Functional Group | NMR Shift (δ, ppm) | IR Stretch (cm⁻¹) |
|---|---|---|
| Pyrazole-CH3 | 3.75–3.90 (s, 3H) | - |
| Carboxamide C=O | - | 1640–1660 |
| Phenolic -OH | 10.1–10.3 (s, 1H) | 3200–3400 (broad) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
